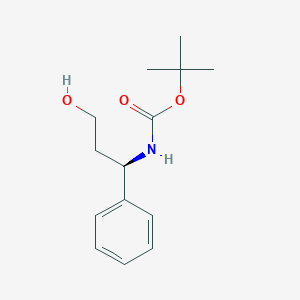

(R)-N-Boc-3-amino-3-phenylpropan-1-ol

説明

Significance in Modern Organic Synthesis

The importance of (R)-N-Boc-3-amino-3-phenylpropan-1-ol in contemporary organic synthesis stems from its utility in constructing chiral molecules with high levels of stereocontrol. Chiral 1,3-amino alcohols, such as the title compound, are pivotal structural motifs found in numerous natural products and pharmaceutical agents. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is particularly advantageous, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for further functionalization of the amino group.

This compound serves as a versatile precursor for the synthesis of more complex chiral molecules, including β-amino acids and chiral heterocycles. The strategic placement of the hydroxyl and protected amino groups allows for a range of chemical transformations, enabling chemists to introduce new stereocenters with a high degree of predictability.

Role as a Chiral Building Block

As a chiral building block, this compound provides a pre-existing stereocenter that can be incorporated into a target molecule, thereby influencing the stereochemical outcome of subsequent reactions. This approach is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

The utility of this compound is particularly evident in the synthesis of chiral pharmaceuticals. For instance, the core structure of 3-amino-1-phenylpropan-1-ol (B18842) is a key component in several important drugs, including the antidepressant (R)-fluoxetine and the norepinephrine (B1679862) reuptake inhibitor (R)-atomoxetine. nih.gov While various synthetic routes to these drugs have been developed, the use of chiral precursors like this compound or its derivatives is a common strategy to ensure the desired enantiomeric purity of the final active pharmaceutical ingredient. nih.govresearchgate.net

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate |

| Molecular Formula | C14H21NO3 |

| Molecular Weight | 251.32 g/mol |

| CAS Number | 158807-47-7 |

Overview of Research Trajectories

Research involving this compound and related chiral 1,3-amino alcohols has primarily focused on their application in the asymmetric synthesis of biologically active compounds. Key research directions include:

Synthesis of Chiral β-Amino Acids: The oxidation of the primary alcohol functionality of this compound can lead to the formation of the corresponding β-amino acid, a valuable component in the synthesis of peptides and other pharmaceuticals. nih.gov

Precursors to Chiral Heterocycles: The bifunctional nature of this compound makes it an ideal starting material for the construction of various chiral nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in medicinal chemistry.

Development of Chiral Ligands and Auxiliaries: While not extensively documented for this specific compound, chiral amino alcohols are widely used as ligands for metal-catalyzed asymmetric reactions or as chiral auxiliaries to control the stereochemistry of reactions. The structural features of this compound make it a potential candidate for such applications.

Although direct and detailed research findings on the use of this compound in specific, high-yielding enantioselective reactions are not widely published in readily accessible literature, its structural similarity to key intermediates in the synthesis of major pharmaceuticals underscores its importance. For example, the synthesis of (R)-fluoxetine often involves the asymmetric reduction of a β-amino ketone precursor to generate a chiral γ-amino alcohol with a similar stereochemical arrangement. nih.gov

The following table provides an illustrative example of the types of transformations where chiral 3-amino-1-phenylpropan-1-ol derivatives are crucial intermediates, based on analogous syntheses.

| Target Molecule | Precursor Type | Key Transformation | Reported Yield/ee |

| (R)-Fluoxetine | β-secondary-amino ketone | Asymmetric Hydrogenation | >99% yield, >99% ee |

| (R)-Atomoxetine | β-secondary-amino ketone | Asymmetric Hydrogenation | 98% yield, 99% ee |

Note: The data in this table is based on the synthesis of the target molecules from related precursors and not directly from this compound. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMODSNLZWKBF-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426860 | |

| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158807-47-7 | |

| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for R N Boc 3 Amino 3 Phenylpropan 1 Ol

Asymmetric Synthesis Approaches

The synthesis of single-enantiomer compounds like (R)-N-Boc-3-amino-3-phenylpropan-1-ol necessitates the use of asymmetric synthesis techniques. These methods can be broadly categorized into organocatalysis, organometallic catalysis, and chemoenzymatic transformations, each offering unique advantages in controlling the stereochemical outcome of the reaction.

Organocatalysis in Stereoselective Formation of Precursors

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. In the context of synthesizing this compound, organocatalysis is primarily employed in the stereoselective formation of its β-amino ketone or aldehyde precursors through asymmetric Mannich reactions.

The asymmetric Mannich reaction involves the addition of a ketone- or aldehyde-derived enolate to an imine. Chiral organocatalysts, such as proline and its derivatives, can effectively control the facial selectivity of this addition, leading to the formation of a chiral β-amino carbonyl compound with high enantiomeric excess. For instance, the reaction of an appropriate ketone with an N-Boc protected imine in the presence of a chiral organocatalyst can yield an N-Boc protected β-amino ketone. This intermediate can then be stereoselectively reduced to the desired this compound. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

| Catalyst | Donor | Acceptor (Imine) | Product | Yield (%) | ee (%) |

| Cinchonine-derived thiourea | β-Keto acid | N-aryl imine | β-Amino ketone | Excellent | Moderate to Good |

| Proline | Ketone | N-Boc imine | β-Amino ketone | Good | High |

This table presents representative data for organocatalytic asymmetric Mannich reactions leading to precursors of chiral β-amino alcohols.

Organometallic Catalysis for Chiral Induction

Organometallic catalysis is another cornerstone of asymmetric synthesis, utilizing chiral metal-ligand complexes to induce stereoselectivity. For the synthesis of this compound, organometallic catalysts are instrumental in two key transformations: the asymmetric addition of nucleophiles to imines and the stereoselective reduction of β-amino ketones.

Chiral Lewis acid complexes, often derived from metals like zinc, copper, or rhodium, can activate imines towards nucleophilic attack, while the chiral ligand environment dictates the stereochemical outcome. For example, a direct catalytic asymmetric Mannich-type reaction of a hydroxyketone with an N-Boc-imine can be catalyzed by a Zn/linked-BINOL complex to produce syn-β-amino alcohols with high diastereoselectivity and enantioselectivity.

Furthermore, the stereoselective reduction of a precursor β-amino ketone can be achieved with high efficiency using organometallic catalysts. For instance, asymmetric transfer hydrogenation or hydrogenation using chiral ruthenium or rhodium complexes can selectively reduce the ketone functionality to the desired alcohol with the correct stereochemistry.

| Metal/Ligand | Substrate | Product | Yield (%) | dr (anti:syn) | ee (%) |

| Et2Zn/(S,S)-linked-BINOL | Hydroxyketone + N-Boc imine | syn-β-Amino alcohol | >99 | 5:95 | >99.5 |

| Et2Zn/(S,S)-linked-BINOL | Hydroxyketone + N-Dpp imine | anti-β-Amino alcohol | >99 | >98:2 | >99.5 |

This table showcases the diastereodivergent synthesis of β-amino alcohols using the same organometallic catalyst with different N-protecting groups on the imine.

Chemoenzymatic Transformations and Biocatalysis

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering a green and efficient route to enantiomerically pure compounds. Biocatalysis, utilizing isolated enzymes or whole-cell systems, is particularly adept at differentiating between enantiomers.

Kinetic resolution is a widely used enzymatic method for separating a racemic mixture of chiral compounds. In the context of this compound, a racemic mixture of N-Boc-3-amino-3-phenylpropan-1-ol can be subjected to an enzymatic reaction where one enantiomer reacts significantly faster than the other.

Lipases are commonly employed for this purpose. For instance, in the presence of an acyl donor, a lipase (B570770) can selectively acylate the (S)-enantiomer of the amino alcohol, leaving the desired (R)-enantiomer unreacted. The acylated (S)-enantiomer can then be easily separated from the unreacted (R)-enantiomer. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. A high E-value signifies a large difference in reaction rates between the two enantiomers, leading to high enantiomeric excess of both the product and the remaining starting material. Lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas species have shown high efficacy in resolving similar amino alcohols.

| Enzyme | Racemic Substrate | Acyl Donor | Product | Conversion (%) | ee (%) of unreacted alcohol |

| Burkholderia cepacia lipase (PSIM) | Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Water (hydrolysis) | (2R,3S)-acid | ~50 | >99 |

| Candida antarctica Lipase B (CALB) | Racemic primary amines | Isopropyl acetate | (R)-Amide | High | High |

This table provides examples of lipase-catalyzed kinetic resolutions of related amino esters and amines.

A limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic asymmetric transformation (DYKAT) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomeric product.

In a typical DYKAT protocol for the synthesis of this compound, a racemic precursor, such as an N-Boc protected β-amino ketone, would be subjected to a stereoselective enzymatic reduction. Simultaneously, a racemization catalyst, often a transition metal complex, continuously interconverts the enantiomers of the starting ketone. This ensures that the enzyme always has a supply of the faster-reacting enantiomer, driving the reaction towards the formation of a single diastereomer of the desired amino alcohol in high yield and high enantiomeric excess. Ruthenium complexes are often effective for the racemization of β-amino ketones in these processes. organic-chemistry.org

| Racemization Catalyst | Enzyme | Substrate | Product | Yield (%) | dr | ee (%) |

| Ruthenium complex | Lipase | Racemic primary amine | (R)-Amide | High | N/A | High |

| Iridium complex | N/A (Hydrogenation) | α-Amino-β-keto ester | anti-β-Hydroxy-α-amino ester | High | >99:1 | >99 |

This table illustrates the concept of DYKAT with examples from related primary amine and β-keto ester systems.

Stereoselective Reduction of Precursors

The final step in many synthetic routes to this compound is the stereoselective reduction of the corresponding N-Boc-3-amino-3-phenylpropanal or N-Boc-3-amino-3-phenyl-1-oxopropane. The existing stereocenter at the C3 position can direct the stereochemical outcome of the reduction of the adjacent carbonyl group.

Reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be used, but for higher diastereoselectivity, more sophisticated reducing agents are often employed. For instance, chelation-controlled reductions using reagents like zinc borohydride or reductions following the Felkin-Anh model can provide high levels of diastereoselectivity. The choice of reducing agent and reaction conditions can be tuned to favor the formation of either the syn or the anti diastereomer. For the synthesis of this compound from a chiral precursor, the reduction must be controlled to produce the desired stereochemistry at the newly formed alcohol center. A study on a related N-Boc-protected δ-amino-γ-keto ester demonstrated that LiAlH(O-t-Bu)3 under chelation control gave the anti alcohol with >95:5 diastereomeric ratio, while NB-Enantride under Felkin-Anh control yielded the syn alcohol with a 5:95 ratio. nih.gov

| Reducing Agent | Substrate | Control Element | Product Diastereomer | Diastereomeric Ratio (dr) | Yield (%) |

| LiAlH(O-t-Bu)3 in EtOH | N-Boc-δ-amino-γ-keto ester | Chelation | anti | >95:5 | 80 |

| NB-Enantride in THF | N-Boc-δ-amino-γ-keto ester | Felkin-Anh | syn | 5:95 | 98 |

This table presents data on the diastereoselective reduction of a related N-Boc protected amino keto ester, illustrating the control over stereochemistry achievable with different reducing agents.

Catalytic Asymmetric Cycloaddition Reactions

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. In principle, an asymmetric variant of this reaction could be employed for the synthesis of chiral 1,3-amino alcohols. This would involve the [4+2] cycloaddition of a diene with an imine dienophile, such as N-Boc-formaldimine. While this approach is conceptually appealing, direct application for the synthesis of acyclic 1,3-amino alcohols like this compound is not extensively documented. The hetero-Diels-Alder reaction typically leads to cyclic products. nih.govrsc.orggctlc.orgsemanticscholar.orgresearchgate.net

Chiral Brønsted acids have emerged as effective catalysts for a variety of asymmetric transformations, including aza-Diels-Alder reactions. nih.govacs.org These catalysts function by activating the imine dienophile through protonation, thereby lowering the LUMO energy and facilitating the cycloaddition. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.

While Brønsted acid catalysis has been successfully applied to the enantioselective synthesis of nitrogen-containing heterocycles such as piperidones, its direct application to the synthesis of this compound via a hetero-Diels-Alder reaction is not explicitly described in the available literature. nih.gov However, the principles of Brønsted acid catalysis in asymmetric synthesis are well-established and could potentially be adapted for the development of new synthetic routes to chiral 1,3-amino alcohols. acs.org

Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of N-Boc-3-amino-3-phenylpropan-1-ol. This classical method involves the reaction of the racemic amino alcohol with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. psu.edulibretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. psu.edulibretexts.org

Commonly used chiral resolving agents for amines and amino alcohols include:

(+)-Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid) nih.govresearchgate.netscispace.com

(-)-Mandelic acid psu.edulibretexts.org

The process involves the following steps:

Salt Formation: The racemic N-Boc-3-amino-3-phenylpropan-1-ol is treated with an equimolar amount of a chiral acid in a suitable solvent.

Fractional Crystallization: The less soluble diastereomeric salt preferentially crystallizes from the solution and is isolated by filtration.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the desired enantiomer of the amino alcohol.

The efficiency of the resolution is dependent on the choice of the chiral acid and the crystallization solvent, which can significantly influence the solubility difference between the diastereomeric salts. psu.edu

| Resolving Agent | Principle | Potential Application |

| L-(+)-Tartaric Acid | Forms diastereomeric salts with racemic amines/amino alcohols, allowing for separation by fractional crystallization. | Resolution of racemic N-Boc-3-amino-3-phenylpropan-1-ol. |

| R-(-)-Mandelic Acid | Forms diastereomeric salts with different solubilities, enabling the separation of enantiomers. | Resolution of racemic N-Boc-3-amino-3-phenylpropan-1-ol. |

Enzymatic Resolution Techniques

The preparation of enantiomerically pure this compound often relies on the resolution of its racemic precursor, 3-amino-3-phenylpropan-1-ol. Enzymatic and chemo-enzymatic methods are pivotal in achieving high optical purity.

One effective strategy involves chemical resolution using a chiral resolving agent. For instance, tolylsulfonyl proline has been successfully employed to resolve racemic 3-amino-3-phenylpropan-1-ol. In this process, the resolving agent, such as tolylsulfonyl-D-proline, selectively forms a diastereomeric salt with the (S)-enantiomer of the amino alcohol. This difference in solubility allows for the separation of the salts by crystallization. The (S)-3-amino-3-phenylpropan-1-ol tolylsulfonyl-D-proline salt can be isolated by filtration, leaving the mother liquor enriched with the desired (R)-enantiomer. Subsequent treatment of the enriched liquor with a base liberates the (R)-3-amino-3-phenylpropan-1-ol. This method is advantageous due to its operational simplicity and the potential for industrial scale-up.

Lipase-catalyzed kinetic resolution represents another important approach. Lipases are widely used for the resolution of chiral amino alcohols through enantioselective acylation. In a typical procedure, the racemic amino alcohol is treated with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer at a faster rate, leaving the other enantiomer unreacted. For 1,3-amino alcohols, this technique can provide access to both the acylated product and the unreacted alcohol in high enantiomeric excess.

Table 1: Example of Chemical Resolution Conditions

| Step | Reagent/Solvent | Conditions | Outcome |

|---|---|---|---|

| Salt Formation | DL-3-amino-3-phenylpropan-1-ol, Tolylsulfonyl-D-proline, Ethyl acetate/Ethanol | Stirring for several hours, followed by cooling | Precipitation of (S)-3-amino-3-phenylpropan-1-ol tolylsulfonyl-D-proline salt |

| Isolation | Filtration | - | Separation of the diastereomeric salt |

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target molecule is intrinsically linked to the efficient preparation of its key precursors and the strategic application of protecting groups.

Synthesis of 3-Amino-3-phenylpropan-1-ol

The racemic backbone of the target compound, 3-amino-3-phenylpropan-1-ol, can be synthesized through several established routes. A common method involves a Mannich reaction followed by reduction. In this sequence, acetophenone (B1666503) is reacted with formaldehyde (B43269) and an amine (or ammonia) to form a Mannich base, a 3-amino-1-phenylpropan-1-one (B184242) derivative. Subsequent reduction of the ketone functionality yields the desired 3-amino-1-phenylpropan-1-ol (B18842).

Another approach starts from 3-amino-3-phenylpropionic acid. This acid can be reduced to the corresponding amino alcohol. For example, reduction using borane (B79455) (BH3) or lithium aluminum hydride (LiAlH4) in a suitable solvent like tetrahydrofuran (B95107) (THF) effectively converts the carboxylic acid group to a primary alcohol, affording 3-amino-3-phenylpropan-1-ol.

N-Boc Protection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.

In a molecule like 3-amino-3-phenylpropan-1-ol, which contains both an amino and a hydroxyl group, selective protection of the amine is crucial. This selectivity is readily achieved due to the higher nucleophilicity of the amino group compared to the hydroxyl group. The standard protocol involves reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is often performed in a suitable organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). The greater reactivity of the nitrogen atom ensures that it preferentially attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of the N-Boc protected carbamate, this compound, without significant O-acylation. nih.gov In many cases, the reaction proceeds efficiently at room temperature without the need for a catalyst, and competitive side reactions like the formation of oxazolidinones are not typically observed under these conditions. ku.edu

In line with the principles of green chemistry, several environmentally benign methods for N-Boc protection have been developed. These approaches aim to minimize waste, avoid hazardous solvents, and utilize recyclable catalysts.

Solvent-free conditions represent a significant green alternative. Reactions can be carried out by mixing the amine, Boc₂O, and a solid catalyst, often with gentle heating or grinding. Another prominent green approach is the use of water as a reaction medium. googleapis.com Catalyst-free N-tert-butyloxycarbonylation of amines has been successfully performed in a water-acetone mixture, yielding the desired N-Boc derivatives in excellent yields with short reaction times. googleapis.com

Furthermore, the use of recyclable heterogeneous acid catalysts has gained attention. Solid-supported catalysts like Amberlite-IR 120 or Indion 190 resin can efficiently promote the N-Boc protection reaction. mdpi.comnih.gov These catalysts offer simple workup procedures, as they can be easily removed from the reaction mixture by filtration and reused multiple times without a significant loss of activity. mdpi.comnih.gov

Table 2: Comparison of Green N-Boc Protection Methods

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Catalyst-Free | None | Water/Acetone | Environmentally benign solvent, no catalyst cost or removal needed. googleapis.com |

| Heterogeneous Catalysis | Amberlite-IR 120 | Dichloromethane or Solvent-Free | Catalyst is recyclable, high yields, very short reaction times (1-3 min). mdpi.com |

Derivatization from Related Amino Alcohols

This compound can be synthesized via the modification of other structurally related chiral molecules. These methods leverage existing stereocenters to construct the desired target.

One strategy involves the asymmetric reduction of a prochiral ketone precursor. For example, a 3-amino-1-phenylpropan-1-one derivative can be reduced using a chiral reducing agent or a catalyst system, such as a spiroborate ester catalyst with a hydrogen donor, to produce the chiral 3-amino-1-phenylpropan-1-ol with high enantiomeric excess. google.com The resulting chiral amino alcohol is then protected with a Boc group.

Another synthetic route begins with a chiral precursor like (1R)-3-chloro-1-phenylpropan-1-ol. This haloalcohol can be obtained through the resolution of its racemic form. Subsequent reaction with an amine source, such as ammonia, followed by N-Boc protection, yields the target compound. googleapis.com

The regioselective ring-opening of chiral aziridines provides another pathway. A suitably substituted N-activated 2-phenylaziridine (B142167) can undergo nucleophilic attack by an oxygen nucleophile at the less substituted carbon atom. This reaction establishes the 1,3-amino alcohol framework, which can then be elaborated to the final N-Boc protected product. The use of chiral aziridines ensures the stereochemical integrity of the final product. mdpi.comfrontiersin.org

Industrial Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure a safe, efficient, and economically viable process. Key considerations include the selection of an appropriate synthetic route, cost of raw materials and reagents, process safety, scalability of reaction conditions, and adherence to regulatory standards. While specific industrial-scale production data for this exact molecule is often proprietary, an analysis of established methodologies for structurally similar chiral β-amino alcohols provides significant insights into the likely challenges and preferred strategies for its large-scale synthesis.

Several synthetic strategies can be envisioned for the industrial production of this compound, primarily revolving around asymmetric synthesis or the resolution of a racemic mixture. The choice of a particular strategy is dictated by a balance of factors including cost, yield, enantiomeric purity, and environmental impact.

Key Industrial Synthetic Strategies:

Asymmetric Reduction of β-Amino Ketones: This is a prominent method for establishing the desired stereocenter. It involves the reduction of a corresponding β-amino ketone precursor using a chiral catalyst. Catalysts based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are often employed to achieve high enantioselectivity. Industrial applications favor catalysts with high turnover numbers and stability, which minimize the amount of expensive metal required. The use of hydrogen as a reducing agent is also advantageous due to its low cost and clean byproduct profile. A patent for a related compound, 3-amino-1-phenylpropanol derivatives, describes an asymmetric reduction of a β-amino-1-phenylpropanone compound in the presence of a spiroborate ester catalyst and a hydrogen donor, achieving high yield and enantiomeric excess. google.com

Biocatalytic Approaches: The use of enzymes in industrial synthesis is a rapidly growing field, offering high stereoselectivity under mild reaction conditions. For the synthesis of chiral amino alcohols, transaminases and ketone reductases are particularly relevant. A biocatalytic route could involve the asymmetric amination of a suitable keto-alcohol precursor or the stereoselective reduction of a β-amino ketone. The advantages of biocatalysis include high efficiency, reduced environmental impact, and often the avoidance of heavy metal catalysts. However, challenges in enzyme stability, substrate scope, and the need for specialized equipment can be limiting factors for industrial scale-up.

Kinetic Resolution: This method involves the separation of a racemic mixture of 3-amino-3-phenylpropan-1-ol by selectively reacting one enantiomer with a chiral resolving agent. While this can yield the desired enantiomer with high purity, the theoretical maximum yield is 50%, which can be a significant drawback for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is developed.

Process Optimization and Scale-Up Challenges:

Scaling up the synthesis of this compound from the lab to an industrial setting presents several challenges that must be addressed through careful process optimization:

Catalyst Selection and Loading: For catalytic asymmetric reductions, minimizing the catalyst loading without compromising yield and enantioselectivity is crucial for cost-effectiveness. Catalyst recovery and recycling are also important considerations in an industrial process.

Solvent and Reagent Choice: The selection of solvents and reagents must consider not only their effect on the reaction but also their cost, safety, and environmental impact. The use of greener solvents and reagents is increasingly important in industrial chemistry.

Reaction Conditions: Temperature, pressure, and reaction time need to be carefully optimized to maximize throughput and minimize energy consumption. Heat transfer and mixing become critical parameters at a larger scale.

Purification: Developing a robust and scalable purification method is essential to achieve the required product purity. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness.

Safety: A thorough hazard assessment of all materials and process steps is mandatory to ensure safe operation at an industrial scale. This includes considering the flammability of solvents, the toxicity of reagents, and the potential for runaway reactions.

The following table provides a comparative overview of potential industrial-scale synthetic methodologies for this compound, based on strategies for similar chiral amino alcohols.

| Methodology | Key Features | Advantages | Potential Challenges |

| Asymmetric Catalytic Reduction | - Chiral transition metal catalyst (e.g., Ru, Rh) - Reduction of a β-amino ketone precursor - High enantioselectivity | - High potential for efficiency and high yield - Direct formation of the desired stereocenter - Use of readily available starting materials | - Cost and stability of the chiral catalyst - Need for high-pressure hydrogenation equipment - Catalyst recovery and recycling |

| Biocatalysis | - Use of enzymes (e.g., transaminases, reductases) - Mild reaction conditions (temperature, pH) - High stereoselectivity | - Environmentally friendly ("green chemistry") - High selectivity, reducing byproducts - Potential for lower operating costs | - Enzyme stability and cost - Substrate specificity can be limiting - Requires specialized fermentation and purification equipment |

| Chiral Pool Synthesis | - Starts from a readily available chiral molecule (e.g., L-phenylalanine) - Multi-step chemical transformations | - Predictable stereochemistry - Avoids the need for asymmetric catalysis or resolution | - Can involve a lengthy synthetic sequence, lowering overall yield - May require the use of protecting groups, adding steps |

| Kinetic Resolution | - Separation of a racemic mixture - Use of a chiral resolving agent or enzyme | - Can produce very high enantiomeric purity | - Maximum theoretical yield of 50% for the desired enantiomer - Requires an efficient process to racemize and recycle the unwanted enantiomer to be cost-effective |

Applications of R N Boc 3 Amino 3 Phenylpropan 1 Ol in the Synthesis of Complex Molecules

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The enantiomerically pure nature of (R)-N-Boc-3-amino-3-phenylpropan-1-ol makes it a critical intermediate in the pharmaceutical industry, where the stereochemistry of a drug molecule is often paramount to its efficacy and safety.

The 3-amino-1-phenylpropanol scaffold is the core structural framework for several selective norepinephrine (B1679862) reuptake inhibitors (NRIs) and selective serotonin (B10506) reuptake inhibitors (SSRIs) used as antidepressants. scielo.brgoogle.com The use of this compound allows for the stereospecific synthesis of the desired (R)-enantiomer of these active pharmaceutical ingredients, which is often the more potent and active form. google.com

For instance, in the synthesis of (R)-Atomoxetine, the deprotected (R)-3-amino-3-phenylpropan-1-ol is N-methylated and subsequently undergoes an etherification reaction. google.comgoogle.com A concise total synthesis of (R)-Fluoxetine has been achieved in six steps from benzaldehyde, creating the key intermediate (R)-N-methyl-3-phenyl-3-hydroxypropylamine, which is directly derived from the core amino alcohol structure. scielo.brresearchgate.net The synthesis of these drugs relies on intermediates like (R)-N-methyl-3-hydroxy-3-phenylpropylamine to establish the correct stereocenter. google.com The Boc protecting group in the title compound provides a stable, yet easily removable, handle to carry the chiral amine through various synthetic steps.

| Antidepressant | Therapeutic Class | Core Structure |

|---|---|---|

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | 3-Amino-1-phenylpropanol |

| Atomoxetine | Norepinephrine Reuptake Inhibitor (NRI) | 3-Amino-1-phenylpropanol |

| Nisoxetine | Norepinephrine Reuptake Inhibitor (NRI) | 3-Amino-1-phenylpropanol |

Beyond its role in well-known antidepressants, this compound serves as a foundational component for a variety of other biologically active molecules. Its bifunctional nature—a nucleophilic alcohol and a protected amine—allows for selective chemical modifications. This versatility enables its use in creating libraries of compounds for drug discovery and for synthesizing molecular probes to study biological processes. The inherent chirality is transferred to the final product, which is crucial for specific interactions with biological targets like enzymes and receptors.

Enantiomerically pure β-amino acids are critical components of numerous biologically active compounds, including peptidomimetics and pharmaceuticals. rsc.orgnih.gov this compound is a direct precursor to (R)-N-Boc-3-amino-3-phenylpropanoic acid. This transformation is achieved through the selective oxidation of the primary alcohol group to a carboxylic acid. The resulting chiral β-amino acid is a valuable building block for synthesizing modified peptides with enhanced stability against enzymatic degradation compared to their α-amino acid counterparts. rsc.orgnih.gov

The 1,3-amino alcohol motif is a key structural feature in many pharmacologically active compounds and natural products. researchgate.net this compound is itself a quintessential example of a chiral 1,3-amino alcohol. It serves as a chiral synthon that can be elaborated into more complex 1,3-amino alcohol derivatives. Synthetic chemists can modify the phenyl ring, the alcohol, or deprotect and modify the amine to generate a diverse range of structures while retaining the critical 1,3-amino alcohol backbone with its defined stereochemistry.

While direct total synthesis of complex natural products starting from this compound is not widely documented, its structural motif is present in various natural products. More importantly, it serves as a crucial building block for the synthesis of natural product analogs. In medicinal chemistry and chemical biology, synthesizing analogs of natural products is a common strategy to probe structure-activity relationships (SAR), improve potency, and optimize pharmacokinetic properties. The chiral integrity and functional handles of this compound make it an ideal starting point for such diversity-oriented synthesis endeavors.

Chiral Ligands and Catalysts in Asymmetric Synthesis

Chiral 1,2- and 1,3-amino alcohols are foundational precursors for some of the most powerful and widely used ligands in asymmetric catalysis. diva-portal.orgacs.org this compound can be readily converted into chiral oxazoline-containing ligands, which are highly effective in a multitude of metal-catalyzed stereoselective reactions. acs.orgbldpharm.com

The synthesis typically involves the deprotection of the Boc group, followed by condensation with a dinitrile or a related functional group to form a C₂-symmetric bis(oxazoline), or "BOX," ligand. nih.govnih.gov Alternatively, it can be used to create phosphino-oxazoline (PHOX) ligands. In these ligands, the stereocenter from the amino alcohol is positioned close to the coordinating metal center, which allows for highly effective transfer of chiral information during the catalytic cycle. diva-portal.orgbldpharm.com These ligand-metal complexes are instrumental in catalyzing reactions such as Friedel-Crafts alkylations, Diels-Alder reactions, and hydrosilylations with high yields and excellent enantioselectivity. nih.gov

Advanced Characterization and Analytical Techniques in Research of R N Boc 3 Amino 3 Phenylpropan 1 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the precise molecular structure of (R)-N-Boc-3-amino-3-phenylpropan-1-ol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR (Proton NMR) analysis confirms the presence and arrangement of all hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons of the propanol backbone, the hydroxyl proton, the amide proton, and the nine equivalent protons of the tert-butyl group of the Boc protector.

¹³C NMR (Carbon NMR) spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. This includes the carbons of the phenyl ring, the chiral methine carbon, the methylene carbons, the carbonyl carbon, and the quaternary and methyl carbons of the Boc group.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments. COSY spectra reveal proton-proton coupling networks, confirming the connectivity of the propanol chain. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range (2-3 bond) correlations, which is crucial for piecing together the molecular framework, for instance, by connecting the Boc group to the nitrogen atom.

Table 1: Representative NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl (Ar-H) | 7.20 - 7.40 (m, 5H) | Phenyl (Ar-C) | 126.0 - 129.0, 143.0 (ipso) |

| NH (Amide) | ~5.10 (d, 1H) | C=O (Boc) | ~156.0 |

| CH-N (Chiral Center) | ~4.80 (m, 1H) | Quaternary C (Boc) | ~79.5 |

| CH₂-O | ~3.65 (t, 2H) | CH-N (Chiral Center) | ~53.0 |

| OH | Variable (br s, 1H) | CH₂-O | ~60.0 |

| CH₂-CH | ~1.90 (m, 2H) | CH₂-CH | ~40.0 |

| C(CH₃)₃ (Boc) | ~1.40 (s, 9H) | C(CH₃)₃ (Boc) | ~28.5 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful analytical tool for purity assessment.

Low-Resolution Mass Spectrometry , often using techniques like Electrospray Ionization (ESI), confirms the molecular mass of the compound. The analysis typically shows the protonated molecular ion [M+H]⁺ and other adducts, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. A common fragmentation pattern observed involves the loss of the tert-butyl group (-57 Da) or the entire Boc group (-100 Da).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula of the molecule. The experimentally measured mass is compared to the calculated mass for the expected formula (C₁₄H₂₁NO₃), with a very low mass error (typically <5 ppm) providing strong evidence for the compound's identity. rsc.org

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₂NO₃⁺ | 252.1594 |

| [M+Na]⁺ | C₁₄H₂₁NNaO₃⁺ | 274.1414 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key absorptions include a broad band for the O-H stretch of the alcohol, a sharp N-H stretch from the carbamate, a very strong C=O stretch from the Boc carbonyl group, and bands corresponding to aromatic C-H and C=C bonds. The presence of these specific peaks confirms the successful incorporation of the Boc protecting group and the integrity of the alcohol and phenyl functionalities. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3500 - 3200 (broad) |

| Carbamate | N-H stretch | ~3350 (sharp) |

| Phenyl | Aromatic C-H stretch | 3100 - 3000 |

| Alkyl | Aliphatic C-H stretch | 2975 - 2850 |

| Carbamate (Boc) | C=O stretch | ~1685 (strong) |

| Phenyl | C=C stretch | 1600 - 1450 |

| Carbamate | N-H bend | ~1520 |

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical purity and, crucially, the enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for both purity analysis and enantiomeric excess (e.e.) determination. For chemical purity, a reversed-phase HPLC method is typically employed, which separates the target compound from any impurities or starting materials.

For determining the enantiomeric excess, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly effective for separating this class of compounds. orgsyn.org The goal is to achieve baseline resolution between the peaks corresponding to the two enantiomers, allowing for accurate quantification. The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) isomers.

Table 4: Typical Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Isocratic mixture of a non-polar solvent (e.g., heptane/hexane) and an alcohol (e.g., isopropanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Temperature | Ambient |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. Both reversed-phase and chiral UPLC methods can be developed for this compound. The principles are the same as in HPLC, but the enhanced performance of UPLC allows for higher throughput analysis, which is particularly valuable in process monitoring and quality control environments.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For polar molecules like this compound, direct analysis by GC can be challenging due to their low volatility and tendency to interact with the stationary phase, leading to poor peak shape and resolution. To overcome these issues, derivatization is a common and necessary step. thermofisher.com

The primary goal of derivatization is to convert the polar functional groups, namely the hydroxyl (-OH) and the N-H group of the Boc-protected amine, into less polar, more volatile moieties. This enhances the thermal stability of the analyte and improves its chromatographic behavior. A common derivatization strategy for amino alcohols is silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose.

For determining enantiomeric purity, chiral GC is employed. This technique uses a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which can interact differently with the two enantiomers of a chiral compound. gcms.czhplc.sk This differential interaction results in the separation of the enantiomers, allowing for their individual quantification. For a compound like this compound, after derivatization, it would be injected into a GC system equipped with a chiral capillary column. The two enantiomers, (R) and (S), would ideally exhibit different retention times, appearing as two separate peaks in the chromatogram. The ratio of the peak areas can then be used to determine the enantiomeric excess (ee) of the sample.

While HPLC is frequently used for the analysis of N-protected amino acids, GC offers advantages such as high resolution, speed, and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). sigmaaldrich.com

Table 1: General GC Conditions for Chiral Analysis of Related Amino Alcohols

| Parameter | Typical Condition | Purpose |

| Derivatization | Silylation (e.g., with BSTFA or MTBSTFA) | Increase volatility and thermal stability. |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) | Separate the (R) and (S) enantiomers. gcms.czhplc.sk |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Injector Temp. | 250 °C (typical) | Ensure rapid volatilization of the derivatized sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) | Optimize separation of enantiomers and other components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detect and quantify the separated compounds. |

Chiroptical Properties

Chiroptical properties are intrinsic characteristics of chiral molecules that arise from their differential interaction with polarized light. These properties are fundamental for characterizing enantiomers.

Optical Rotation Measurement

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. It is a defining characteristic of an enantiomer and is measured using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation, and it depends on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the concentration of the sample, and the solvent.

For this compound, the specific rotation is a key parameter used to confirm its stereochemical identity and enantiomeric purity. The positive sign of the rotation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). Published data consistently report a positive specific rotation for this compound in chloroform.

Table 2: Specific Rotation of this compound

| Enantiomer | Specific Rotation [α]D20 | Conditions | Source |

| This compound | +53° to +55° | c=1, CHCl₃ | myskinrecipes.com |

This value serves as a critical quality control parameter in synthetic procedures, where a deviation from the expected range would indicate the presence of the (S)-enantiomer or other impurities.

X-ray Crystallography for Absolute Configuration

X-ray crystallography is an analytical technique that provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral, enantiomerically pure compound like this compound, growing a suitable single crystal is the first and often most challenging step. Once a crystal is obtained, the diffraction data can be used to construct an electron density map, which reveals the precise spatial arrangement of all atoms in the molecule.

The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those of heavier atoms, there is a small phase shift that breaks the inversion symmetry of the diffraction pattern (Friedel's law). By carefully analyzing the intensity differences between specific pairs of reflections (Bijvoet pairs), the true, absolute arrangement of the atoms in space can be established. This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center.

While it is the gold standard for determining absolute stereochemistry, obtaining specific crystallographic data for this compound from publicly available literature is challenging. However, the technique has been successfully applied to determine the crystal structure and absolute configuration of closely related amino alcohols and N-protected amino acid derivatives. researchgate.net The analysis of such a structure would confirm the phenyl group, the Boc-protected amino group, and the hydroxymethyl group are arranged around the chiral carbon in the specific spatial orientation designated by the (R)-descriptor according to the Cahn-Ingold-Prelog priority rules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-N-Boc-3-amino-3-phenylpropan-1-ol, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves Boc-protection of a chiral amino alcohol precursor. For example, enantioselective reduction of a ketone intermediate using catalysts like Corey-Bakshi-Shibata (CBS) can yield the desired (R)-configuration. Boc-protection is achieved via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., DMAP) . Stereochemical purity is validated using chiral HPLC or polarimetry, with X-ray crystallography (via SHELX software) providing definitive confirmation of absolute configuration .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and hydroxyl/amino protons (broad signals at δ ~3–5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₄H₂₁NO₃: [M+H]⁺ calcd. 252.1594, observed 252.1598).

- X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and stereochemistry .

- Functional Assays : Reactivity with boronic acids (e.g., Suzuki coupling) or enzymatic resolution tests can probe its utility as a chiral synthon .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of Boc-protected amino alcohols?

- Methodological Answer : Divergent stereochemical results may arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To resolve this:

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to identify dominant pathways.

- Kinetic Studies : Monitoring reaction progress via in-situ IR or LC-MS identifies intermediates favoring specific configurations.

- Chiral Auxiliaries : Use of Evans auxiliaries or enzymatic catalysts (e.g., lipases) enforces stereoselectivity .

- Example : A study on fluorophenyl analogs showed that steric hindrance from the Boc group directs nucleophilic attack to the (R)-configured carbon .

Q. How can this compound be applied in drug discovery pipelines?

- Methodological Answer :

- Peptidomimetics : The compound serves as a chiral scaffold for β-amino alcohol motifs in protease inhibitors. For instance, coupling with quinoline carboxamides yields potential antiviral agents .

- Targeted Delivery : Functionalization with fluorophores (e.g., FITC) enables tracking of cellular uptake via fluorescence microscopy.

- SAR Studies : Systematic substitution of the phenyl ring (e.g., with halogens or methyl groups) optimizes binding affinity to target receptors .

Q. What experimental and computational methods validate the stability of the Boc group under diverse reaction conditions?

- Methodological Answer :

- TGA/DSC : Thermogravimetric analysis confirms Boc stability up to 150°C.

- Acid Sensitivity Tests : Exposure to TFA or HCl in dioxane monitors deprotection kinetics via LC-MS.

- MD Simulations : Molecular dynamics models predict Boc-group interactions with solvents or catalysts, guiding reaction optimization .

Key Considerations for Methodological Rigor

- Reproducibility : Use standardized protocols (e.g., IUPAC guidelines) for Boc protection/deprotection.

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to eliminate artifacts.

- Ethical Compliance : Adhere to institutional safety protocols for handling boronic acids and fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。